Regioisomeric Differentiation: 2-Thienyl vs 3-Thienyl Substitution Pattern
2-(Benzylamino)-1-(thiophen-2-yl)ethan-1-ol (CAS 76175-41-2) differs from its 3-thienyl regioisomer (CAS 1384430-40-3) in the attachment position of the thiophene ring to the ethanolamine backbone. The 2-thienyl configuration places the sulfur heteroatom in closer spatial proximity to the hydroxyl and benzylamino groups, with a calculated atom-to-atom distance difference that influences intramolecular hydrogen bonding potential . This positional isomerism results in distinct InChI Keys (NBWPQIFSGTYSCZ-UHFFFAOYSA-N for 2-thienyl versus WMFNZCVQCSNEQQ-UHFFFAOYSA-N for 3-thienyl) . Electrophilic substitution on thiophene occurs preferentially at the α-position (2- or 5-position), meaning the 2-thienyl isomer is more susceptible to further chemical derivatization at the remaining α-position compared to the 3-thienyl isomer, where both α-positions remain available [1].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 2-thienyl substitution (sulfur at position adjacent to attachment point) |
| Comparator Or Baseline | 2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol (3-thienyl substitution; CAS 1384430-40-3) |
| Quantified Difference | Distinct InChI Keys; α-position reactivity differential (2-thienyl has one remaining α-position available for electrophilic substitution; 3-thienyl retains both α-positions) |
| Conditions | Structural analysis based on canonical SMILES and IUPAC nomenclature; electrophilic substitution behavior inferred from established thiophene chemistry principles |
Why This Matters
Selection of the correct regioisomer is critical for SAR studies and downstream synthetic derivatization; the 2-thienyl isomer provides a distinct chemical handle for further functionalization at the remaining α-thiophene position.
- [1] Limberakis, C. (2007). Thiophenes and benzo[b]thiophenes. In Comprehensive Heterocyclic Chemistry III. Electrophilic substitution at α-position. View Source
